Benzyl 3-aminoazetidine-1-carboxylate
Overview
Description
Benzyl 3-aminoazetidine-1-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. Its structure and properties make it a valuable building block in medicinal chemistry.
Synthesis Analysis
- The synthesis of related cyclic fluorinated beta-amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, involves bromofluorination and further oxidation, highlighting the complex pathways involved in synthesizing such compounds (Van Hende et al., 2009).
- A novel synthesis method for 1,4-benzodiazepine derivatives demonstrates the intricate reactions involved in creating complex heterocyclic compounds, which may be similar to those used for benzyl 3-aminoazetidine-1-carboxylate (Wang et al., 2008).
Molecular Structure Analysis
- The molecular structure of similar compounds, like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrates the complex arrangement of atoms and the potential for extensive hydrogen bonding, which is likely similar in benzyl 3-aminoazetidine-1-carboxylate (Hwang et al., 2006).
Chemical Reactions and Properties
- The synthesis and epimerization studies of related azetidine compounds provide insights into the chemical behavior and reactions of benzyl 3-aminoazetidine-1-carboxylate (Soriano et al., 1980).
- Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination is an example of the complex reactions that similar compounds can undergo (He et al., 2016).
Physical Properties Analysis
- The study of similar compounds like (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate gives an idea of the physical properties, such as crystal structure and planarity, that benzyl 3-aminoazetidine-1-carboxylate might exhibit (Lin et al., 2007).
Scientific Research Applications
Synthesis Processes and Chemical Modifications
Synthesis of Azetidine Derivatives : The process of synthesizing various azetidine derivatives, including those related to Benzyl 3-aminoazetidine-1-carboxylate, involves multiple steps. For instance, the reaction of α,β-dibromo carbonyl ester with benzylamine results in the formation of 1-benzyl-2-carbomethoxy-4-methyl-azetidine, which, upon further processing, can yield related azetidine compounds (Soriano, Podraza, & Cromwell, 1980).
Synthesis for Antibacterial Applications : Azetidine derivatives obtained from reactions involving benzylamine have been used to synthesize novel fluoroquinolones, which show promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This demonstrates the potential use of Benzyl 3-aminoazetidine-1-carboxylate in creating effective antibacterial agents (Ikee et al., 2008).
Development of Fluorinated Amino Acids : The synthesis of fluorinated azetidine-carboxylic acids, which are valuable in medicinal chemistry, includes a pathway involving benzylamine derivatives. These fluorinated compounds have high potential as building blocks in drug development (Van Hende et al., 2009).
Conformational Studies in Peptides : N-Substituted 3-aminoazetidine-3-carboxylic acids, related to Benzyl 3-aminoazetidine-1-carboxylate, have been synthesized and incorporated into model peptides. Studies on these peptides reveal that these azetidine derivatives can induce specific conformations, such as β-turns, which are significant in the design of foldamers and new 3D structures in peptide research (Žukauskaitė et al., 2014).
Biomedical and Pharmacological Applications
Antispermatogenic Agents : Derivatives of benzyl-indazole-carboxylic acids, which are structurally related to Benzyl 3-aminoazetidine-1-carboxylate, have been explored for their potential as antispermatogenic agents. These compounds have shown significant effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).
Enantioselective Biotransformations : Racemic benzylazetidine-carbonitriles, closely related to Benzyl 3-aminoazetidine-1-carboxylate, have been subjected to enantioselective biotransformations. These processes yield azetidine-carboxylic acids and amide derivatives with high enantiomeric purity, demonstrating their potential in the synthesis of chiral pharmaceutical compounds (Leng et al., 2009).
Synthesis of Benzodiazepine Derivatives : A method involving aziridine-2-carboxylates, structurally related to Benzyl 3-aminoazetidine-1-carboxylate, has been developed for synthesizing 1,4-benzodiazepine derivatives. These compounds have potential applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
benzyl 3-aminoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBBTZXKIYFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585747 | |
Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminoazetidine-1-carboxylate | |
CAS RN |
112257-20-2 | |
Record name | Phenylmethyl 3-amino-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112257-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, N1-CBZ-protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.